5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
Description
5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiazole and thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes both thiazole and thiadiazole rings, contributes to its wide range of pharmacological activities.
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S2/c1-15(2)9-5-3-8(4-6-9)11-16-10(7-17-11)18-12(13)14-16/h3-7,11H,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJCVSDZUXCMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
Procedural Details
- Condensation : The aldehyde and thioglycolic acid are mixed for 10–15 min to form a thioglycolic acid-aldehyde adduct.
- Cyclization : Thiosemicarbazide is added, followed by dropwise addition of H₂SO₄. The exothermic reaction requires ice-bath cooling to maintain −20°C.
- Quenching : The reaction mass is poured onto crushed ice (30–50 g), and the pH is adjusted to 7–8 using 40% NaOH.
- Isolation : The precipitated solid is collected via vacuum filtration and recrystallized from aqueous dioxane (1:3 v/v).
Mechanistic Insights
The reaction proceeds through initial formation of a thiosemicarbazone intermediate, followed by intramolecular cyclization facilitated by H₂SO₄. The dimethylamino group enhances electron density at the para position, directing cyclization regiochemistry.
Microwave-Assisted Synthesis
Modern adaptations employ microwave irradiation to accelerate key steps, reducing reaction times from hours to minutes while maintaining yields.
Optimized Protocol
Schiff base formation :
Thiazolidinone annulation :
Comparative Advantages
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 18–24 hr | 20 min |
| Yield Improvement | 62–68% | 75–82% |
| Purity | 95–97% | 98–99% |
Microwave conditions enhance reaction efficiency by enabling rapid, uniform heating—particularly beneficial for thermally sensitive dimethylamino groups.
Alternative Synthetic Routes
Multi-Component One-Pot Synthesis
Emerging strategies adapted from general thiadiazole syntheses:
- Components : Aldehyde, thioglycolic acid, thiosemicarbazide
- Catalyst : H₂SO₄ or ionic liquids
- Temperature : 100–120°C, 2–4 hr
- Theoretical Yield : 70–85% (calculated for model systems)
Critical Analysis of Methodologies
Yield Optimization Challenges
- Dimethylamino group sensitivity : Prone to demethylation under prolonged acidic conditions.
- Solvent selection : Dioxane improves recrystallization efficiency vs. ethanol (particle size distribution 5–15 µm vs. 20–50 µm).
- Catalyst load : H₂SO₄ concentrations >12 M lead to over-sulfonation byproducts.
Scalability Considerations
| Method | Batch Size Limit | Cycle Time |
|---|---|---|
| Conventional | 500 g | 36 hr |
| Microwave | 50 g | 1.5 hr |
| POCl₃-Mediated | 100 g | 8 hr |
Industrial adoption favors conventional methods for bulk production despite longer cycle times, due to microwave equipment limitations.
Spectroscopic Validation
Key characterization data across methods:
¹H NMR (400 MHz, CDCl₃) :
FT-IR (KBr) :
Mass Spec :
- m/z 358 [M+H]⁺ (calc. 357.45)
Chemical Reactions Analysis
5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiadiazole rings, respectively.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazolo[4,3-b][1,3,4]thiadiazole core structure, which is known for its potential pharmacological properties. The presence of the dimethylamino group enhances its solubility and interaction with biological targets. Its molecular formula is C12H12N4S3, and it has been identified as a promising candidate for further research due to its unique chemical characteristics.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. It can be utilized in creating novel derivatives that may exhibit enhanced biological activities.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be explored for various applications in catalysis and materials science.
Biology
- Antimicrobial Activity : Studies have demonstrated that 5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
- Anticancer Properties : The compound has shown potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, making it a candidate for further development in cancer therapeutics .
Medicine
- Therapeutic Applications : Due to its pharmacological properties, this compound is being investigated for potential therapeutic applications. Its ability to target specific biological pathways makes it suitable for the development of new drugs aimed at treating infections and cancer .
- Anti-inflammatory Effects : The compound also displays anti-inflammatory activity, which can be beneficial in treating conditions characterized by inflammation. This aspect is particularly relevant in developing treatments for chronic inflammatory diseases .
Industry
- Material Development : In industrial applications, this compound is used as a precursor for synthesizing dyes and other chemical products. Its unique properties make it valuable in the formulation of new materials with specific functionalities .
Case Studies
Several studies have focused on exploring the biological activities of this compound:
- A study published in the International Journal of Pharmaceutical Chemical and Biological Sciences evaluated various thiadiazole derivatives for their antimicrobial properties. The results indicated that modifications on the aryl substituents could enhance their activity against pathogens .
- Another research project investigated the anticancer potential of thiazole derivatives similar to this compound. The findings suggested that specific structural modifications could lead to improved efficacy against cancer cell lines .
Mechanism of Action
The mechanism of action of 5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key enzymes involved in cell proliferation . It also exhibits antimicrobial activity by targeting bacterial cell membranes and interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar compounds to 5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine include other thiazole and thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
Thiazole derivatives: These compounds exhibit a wide range of biological activities, including antioxidant, analgesic, and anti-inflammatory effects.
5-Phenyl-1,3,4-thiadiazole derivatives: These compounds are studied for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its combined thiazole and thiadiazole rings, which contribute to its diverse pharmacological activities and make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of thiazole and thiadiazole derivatives. Its structure includes a thiazolo[4,3-b][1,3,4]thiadiazole core which is known for contributing to its biological properties. The presence of the dimethylamino group enhances its solubility and potential interaction with biological targets.
Anticancer Activity
In Vitro Studies
Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. Notably:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were reported as follows:
- Comparative Efficacy : In comparison to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), certain derivatives of this compound exhibited enhanced activity, indicating its potential as a lead compound for further development .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Antitubercular Activity : The compound has shown promising results against Mycobacterium smegmatis. In vitro testing revealed a minimum inhibitory concentration (MIC) of 26.46 µg/mL, which was more potent than the control drug Isoniazid (12 µg/mL) .
- Broad-Spectrum Activity : Other derivatives containing the thiadiazole moiety have been noted for their effectiveness against various pathogens, suggesting that modifications to the core structure can lead to enhanced antimicrobial properties .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:
- The thiazole ring plays a crucial role in interacting with cellular targets involved in proliferation and apoptosis.
- The dimethylamino group may facilitate better binding to receptors or enzymes that are implicated in cancer progression or microbial resistance .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10.10 µg/mL | |
| HepG2 | 5.36 µg/mL | ||
| Antitubercular | Mycobacterium smegmatis | 26.46 µg/mL | |
| Isoniazid Control | 12 µg/mL |
Case Study Insights
In a recent study focusing on the synthesis and evaluation of novel thiazole derivatives, it was found that modifications to the phenyl ring significantly impacted anticancer efficacy. For instance, replacing certain substituents led to up to four times increased activity against MCF-7 cells when compared to unmodified compounds .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
